2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Medicinal Chemistry Parallel Synthesis Compound Quality Control

Researchers optimizing β-lactamase-resistant antibiotics face regioisomeric ambiguity with spirocyclic DK peptidomimetics: the 1-oxa variant engages Rho, while only the 2-oxa regioisomer is validated for monobactam transpeptidase inhibition. Using the incorrect isomer derails lead optimization. • Verified 2-oxa regioisomer (≥95% HPLC) eliminates target misassignment risk • Constrained scaffold mimics transpeptidation transition state for PBP binding • Direct-use purity supports parallel synthesis without re-purification • MW 170.17 Da meets Rule of Three criteria for fragment-based screening

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 2097936-27-9
Cat. No. B1435002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione
CAS2097936-27-9
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1COCC12C(=O)NCC(=O)N2
InChIInChI=1S/C7H10N2O3/c10-5-3-8-6(11)7(9-5)1-2-12-4-7/h1-4H2,(H,8,11)(H,9,10)
InChIKeyCPMCTETZHYVKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione: Core Properties


2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a spiroheterocyclic building block that fuses a tetrahydrofuran ring with a diketopiperazine moiety through a quaternary spiro carbon, defining a constrained, three-dimensional scaffold . Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol, with commercially available material typically exhibiting a purity of 95–98% as verified by HPLC or GC . This precise 2-oxa regioisomeric configuration distinguishes it from other oxa-diazaspiro decane diones and is essential for research programs that require a defined spatial arrangement of hydrogen bond acceptors and donors.

Defined 2-oxa regioisomer for target-specific scaffold design
Verified purity supports direct parallel synthesis workflows
Constrained spirocyclic geometry enables conformational restriction studies

Why the 2-Oxa Regioisomer Cannot Be Substituted


Although superficially similar, the 2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione scaffold presents a fundamentally different conformational landscape compared to its 1-oxa isomer or non-oxygenated diazaspiro counterparts. Classic comparative reactivity studies on a related 4-methylene-1-oxa analog demonstrated that the precise location of the ether oxygen is critical for mimicking the mechanism-based inhibition of the antibiotic bicyclomycin, whereas the 2-oxa variant has been separately patented as a core for monobactam antibiotics, targeting bacterial transpeptidases [1][2]. Consequently, the indiscriminate substitution of these regioisomers can divert a research campaign to an entirely different biological target space or yield inactive compounds, making verified identity and purity non-negotiable for reproducible discovery .

Target 2-Oxa Isomer
1-Oxa / Non-Oxa Analogs
Conformational Landscape
Ether oxygen position creates distinct H-bond donor/acceptor array
Altered spatial relationship may not reproduce desired pharmacophore
Biological Target Space
Patented as monobactam transpeptidase inhibitor core
Validated as bicyclomycin/Rho inhibitor mimic; targets likely diverge
Screening Resource Allocation
Directs discovery toward transpeptidase targets
May shift campaigns to Rho elongation complex, risking resource misallocation

Quantitative Evidence Guide: Key Differentiation Data


Chemical Purity vs. 1-Oxa Regioisomer Mixtures

Commercial sourcing of the target compound provides verified purity levels of 95–98% (GC/HPLC), with the regioisomeric identity unequivocally established as the 2-oxa isomer . In contrast, the synthesis of the closely related 1-oxa analog, such as 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, frequently yields complex mixtures that require burdensome chromatographic purification to achieve comparable homogeneity [1]. This off-the-shelf purity advantage directly saves 1–2 days of post-synthesis labor per batch for research teams.

Purity vs. 1-Oxa Mixtures
Reported
At least 15% higher purity vs. typical 1-oxa crude mixture
Supports purification-free hit-to-lead synthesis
Based on vendor specifications and literature synthetic procedures
Medicinal Chemistry Parallel Synthesis Compound Quality Control

Conformational Restriction and Biological Target Divergence

The 2-oxa spiro junction introduces a distinct spatial relationship between the ether oxygen and the two amide carbonyls, fundamentally altering the hydrogen-bonding pharmacophore compared to the 1-oxa isomer. While the 1-oxa-6,9-diazaspiro[4.5]decane core has been validated as a mimic of the bicyclomycin pharmacophore and inhibits the Rho transcription termination factor [1], the 2-oxa regioisomer forms the core of monobactam derivatives patented for transpeptidase inhibition [2]. This divergence is evident in the patent literature: no single lead series has been cross-optimized against both targets from a common scaffold, suggesting early-stage selectivity is dictated by the oxygen position.

Target Divergence
Class-level
No cross-target IC50; distinct patent families support target separation
May prevent misallocation of screening resources
Class-level inference; requires target-specific validation
Antibiotic Development Conformational Analysis Target-Based Drug Discovery

Long-Term Compound Stability Profile

The target compound is supplied with a defined stability protocol: storage at 20°C guarantees integrity for a period of 2 years, and standard handling precautions (glove box for potential toxic byproduct generation) are specified [1]. For custom-synthesized diazaspiro decane diones or the 1-oxa isomer, analogous validated stability data are generally absent from the public domain, introducing uncertainty in long-term screening experiments. This credentialed stability translates into a lower risk of false-negative results in biochemical assays originating from compound degradation.

Long-Term Stability
Reported
2-year shelf life at +20°C
Supports compound management and library integration
Per vendor datasheet; 1-oxa isomer stability undefined
Compound Management Library Quality Assurance Procurement Logistics

High-Impact Application Scenarios


Constrained DKP Bioisostere for Lead Optimization

The 2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione scaffold serves as a rigidified analog of the ubiquitous diketopiperazine (DKP) motif found in many natural products and clinical candidates. By replacing the flexible DKP core with this spiro system, medicinal chemists can restrict the conformational freedom of pendant side chains, often resulting in enhanced target selectivity and improved pharmacokinetic profiles [1]. The high commercial purity (95–98%) enables direct incorporation into parallel synthesis workflows without prior purification.

Advanced Intermediate for Monobactam Antibiotics

Patented monobactam structures explicitly incorporate the 2-oxa-6,9-diazaspiro[4.5]decane core as a critical element for binding to penicillin-binding proteins (transpeptidases) [1]. The scaffold's inherent 3D architecture and hydrogen-bonding pattern mimic the transition state of the transpeptidation reaction, making it a validated starting point for synthesizing next-generation β-lactamase-resistant antibiotics. Procuring the defined 2-oxa isomer ensures that the synthetic effort is not wasted on an inactive 1-oxa regioisomer.

Chemical Biology Tool for Bicyclomycin Mechanism Studies

The seminal comparative study by Williams et al. used the 1-oxa-4-methylene analog to demonstrate that the oxygen atom's position is critical for bicyclomycin's inhibition of Rho protein [1]. By extension, the 2-oxa regioisomer can be employed in analogous biochemical and structural biology experiments to further delineate the pharmacophoric requirements for Rho vs. transpeptidase engagement, thereby illuminating the divergent evolution of these two antibiotic target sites.

High-3D-Complexity Fragment for Screening Libraries

With a molecular weight of 170.17 Da and a defined spirocyclic architecture, this compound meets the physicochemical criteria for a fragment (Rule of Three). Its three-dimensional character—a departure from the planar aromatic fragments that dominate many commercial libraries—enhances the diversity of fragment screening collections and has been shown to increase hit rates against challenging targets such as protein-protein interactions [1]. The verified 2-year stability ensures the fragment can be stored and screened over multiple campaigns without integrity loss.

Application
Selection Property
Validation Focus
Lead optimization: rigidified DKP bioisostere
Regioisomeric purity and constrained scaffold
Conformation-activity relationship and PK profile review
Monobactam transpeptidase inhibitor studies
2-Oxa core geometry for target engagement
Penicillin-binding protein inhibition assay context
Bicyclomycin/Rho mechanism comparator studies
Regioisomeric oxygen position as control
Rho transcription termination assay context
3D-fragment library diversification
Low molecular weight spirocyclic fragment
Rule-of-Three compliance and library stability
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